molecular formula C11H18ClNO2 B3077638 N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride CAS No. 1048948-03-3

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride

Cat. No. B3077638
CAS RN: 1048948-03-3
M. Wt: 231.72 g/mol
InChI Key: MMJBQQPENYGEGT-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride, also known as DMBA, is a chemical compound widely used in scientific research. It is a phenethylamine derivative that has shown significant potential in various fields of research, including neuroscience, pharmacology, and drug discovery.

Scientific Research Applications

Neurochemical Pharmacology

The neurochemical pharmacology of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride and its derivatives, particularly those within the NBOMe series, have been extensively studied. These compounds demonstrate a strong affinity for serotonin 5-HT2A receptors, suggesting their potential use in research related to psychoactive substances and hallucinogenic effects. Eshleman et al. (2018) explored this aspect, highlighting their potency and efficacy at 5-HT2A receptors, which aligns with the behavioral and hallucinogenic activities observed in these compounds (Eshleman et al., 2018).

Analytical Characterization

The analytical properties of this compound derivatives have also been a focus of scientific research. Studies like those conducted by Zuba and Sekuła (2013) have utilized a variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR), to identify and understand the structural and chemical properties of these compounds (Zuba & Sekuła, 2013).

Metabolism and Enzymatic Interaction

The metabolic pathways and cytochrome P450 enzyme interactions of this compound derivatives are crucial for understanding their pharmacokinetics and potential drug-drug interactions. Studies have highlighted the role of enzymes like CYP3A4 and CYP2D6 in the metabolism of these compounds, providing insights into their biotransformation processes (Nielsen et al., 2017).

Substance Abuse and Toxicology

While not directly focusing on the therapeutic applications, the potential for abuse and the toxicological profile of this compound derivatives has been extensively studied, shedding light on the risks associated with unauthorized use. The works of Nikolaou et al. (2016) and Yoshida et al. (2015) provide comprehensive reviews of the substance's chemistry, pharmacology, toxicology, and the legal status of these compounds, emphasizing the need for awareness and regulatory measures (Nikolaou et al., 2016); (Yoshida et al., 2015).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBQQPENYGEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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